2-Methylbutyl benzyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71463-82-6 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-O-benzyl 2-O-[(2R)-2-methylbutyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H22O4/c1-3-15(2)13-23-19(21)17-11-7-8-12-18(17)20(22)24-14-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3/t15-/m1/s1 |
InChI Key |
ZRYUYMRIBIOSBD-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@@H](C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Environmental Occurrence and Distribution Studies of 2 Methylbutyl Benzyl Phthalate
Spatiotemporal Detection in Environmental Compartments
Terrestrial Systems (Soils and Landfills)
2-Methylbutyl benzyl (B1604629) phthalate (B1215562), often grouped with its isomer Butyl Benzyl Phthalate (BBP), is a recognized contaminant in terrestrial environments. Its presence in soils is largely attributed to its use as a plasticizer in various products that ultimately end up in landfills or are otherwise disposed of on land. Phthalates are not chemically bound to the plastic matrix, which allows them to leach into the surrounding environment. nih.govecocenter.org
Studies have shown that BBP can easily penetrate the soil, posing a risk of contamination to groundwater and nearby waterways. epa.gov The lipophilic nature of phthalates causes them to readily adsorb onto soils and sediments. nih.gov Agricultural soils have also been found to be polluted with phthalates to a significant extent, which can have adverse effects on the local flora and fauna. nih.gov
Landfills are a significant reservoir for phthalates like BBP. nih.gov Appreciable amounts of phthalates have been detected in liquid samples from landfills and in landfill leachates. nih.gov In Sweden, for instance, Butyl benzyl phthalate was detected in landfill leachate at concentrations ranging from less than 5 to 8.1 micrograms per liter (µg/L). epa.gov Another study found BBP in household waste leachates at concentrations of 0.04-344.1 milligrams per kilogram (mg/kg) of dry weight. epa.gov The degradation of BBP in landfills is primarily an anaerobic process carried out by methanogenic consortia, which initially break down the diesters into monoesters that are released into the leachate. nih.gov However, this anaerobic biodegradation in landfills is generally less efficient than in controlled anaerobic reactors. nih.gov
The manufacturing, processing, and disposal of BBP contribute to its release into the environment. regulations.gov While regulatory requirements for tracking BBP pollution, such as air releases from chemical plants and toxic waste transfers to landfills, are not universally stringent, its presence in these environments is well-documented. regulations.gov
Detection in Biotic Matrices (Non-Human)
The environmental release of 2-Methylbutyl benzyl phthalate leads to its uptake by various organisms, a process that has been documented in both aquatic and terrestrial life.
Bioaccumulation in Aquatic Organisms
Butyl benzyl phthalate is known to be toxic to aquatic organisms, including freshwater invertebrates and algae. wikipedia.org Its toxicity is correlated with its water solubility, which is relatively high compared to higher molecular weight phthalates. wikipedia.org
Research has shown that BBP can be absorbed by fish from contaminated aquaculture water. academicjournals.org A study on the metabolism of BBP in the grass carp (B13450389) (Ctenopharyngodon idellus) found that the compound was metabolized in the blood serum, intestinal tract, and hepato-pancreas. academicjournals.org The primary metabolites identified were monobenzyl phthalate (mBzP) and its glucuronic acid conjugates, which are then eliminated. academicjournals.org This indicates that while fish can metabolize and excrete BBP, they are still susceptible to its effects during exposure. academicjournals.org
Behavioral changes have also been observed in fish exposed to BBP. In a laboratory experiment, threespine sticklebacks (Gasterosteus aculeatus) exposed to 0.1 mg/L of BBP for 26 days exhibited altered shoaling and bottom-dwelling behaviors, spending more time aggregated in a single shoal and more time at the bottom of the aquarium compared to control groups. nih.gov This suggests that BBP may affect the central nervous system of fish. academicjournals.org
Occurrence in Terrestrial Biota (e.g., Propolis, Tea Samples)
The presence of this compound and its isomers has been identified in various terrestrial products, indicating its widespread distribution. For instance, a study on the composition of Egyptian propolis, a resinous mixture produced by honeybees, identified Benzyl butyl phthalate as one of its chemical constituents. nih.gov
Tea is another product where phthalates have been detected. A study investigating the release of microplastics and phthalate esters from teabags into tea infusions found that teabags can contribute significantly to the total phthalate concentration in the final beverage. reddit.com While this particular study focused on other phthalates, it highlights a potential pathway for human exposure to compounds like BBP. Another study on tea samples analyzed for four different phthalates, including BBP, noted that tea filter bags can contribute from 1.8% to 93.5% of the total phthalate concentration in the infusion. reddit.com
Source Apportionment and Release Mechanisms
The primary sources of this compound in the environment are manufactured products where it is used as a plasticizer. Its release is mainly due to leaching, diffusion, and volatilization from these materials.
Leaching from Polymeric Materials (e.g., PVC, Vinyl Tiles)
Butyl benzyl phthalate has been extensively used as a plasticizer in polyvinyl chloride (PVC) products. nih.gov Because phthalates are not chemically bonded to the polymer, they can readily leach from these products into the environment. nih.govecocenter.org This is a significant release mechanism from materials like vinyl flooring and tiles. nih.govwikipedia.org The leaching process can contaminate indoor air and dust, leading to human exposure. ecocenter.org PVC floorings, in particular, have been identified as a major contributor to indoor air and dust concentrations of phthalates. nih.gov The use of recycled PVC in new flooring can also lead to the continued presence of regulated phthalates like BBP. nih.gov
Diffusion and Volatilization from Manufactured Products (e.g., Plasticizers, Food Packaging, Toys, Carpet Backing)
Beyond leaching, this compound is released through diffusion and volatilization from a wide array of consumer products. As a plasticizer, it imparts flexibility to materials and is found in:
Food Packaging: Phthalates can migrate from packaging materials into food, especially fatty foods. foodpackagingforum.orgfoodpackagingforum.org The FDA has noted that while the use of certain phthalates in food contact applications has decreased, some are still authorized for use as plasticizers in polymers for food packaging. fda.gov
Toys: Soft plastic toys have historically contained phthalates to make them more flexible. cseindia.orgimpakter.com Children are particularly vulnerable to exposure due to their tendency to put toys in their mouths. cseindia.orgimpakter.com This has led to regulations in many countries, including the US and the EU, restricting the concentration of BBP in children's toys and childcare articles to no more than 0.1%. federalregister.govcseindia.org
Carpet Backing: BBP has been used in the backing of carpets, often made of vinyl foam. nih.gov Its presence in carpets is a concern for indoor air quality, as it can be released into the air and accumulate in dust. greenpeace.to Some "sustainable" or "green" carpet manufacturers have faced scrutiny for using certain phthalates in their products. europa.eu
The following table summarizes the detection of Butyl Benzyl Phthalate (BBP) in various matrices as reported in scientific studies.
| Matrix | Concentration Range | Location/Source | Reference |
| Landfill Leachate | <5 to 8.1 µg/L | Sweden | epa.gov |
| Household Waste Leachate | 0.04-344.1 mg/kg dry weight | Not Specified | epa.gov |
| Urban Sewage | 2.47 to 89.21 ng/mL | Zhenjiang, China | nih.gov |
| Fish (Threespine Stickleback) | Exposure concentration: 0.1 mg/L | Laboratory Study | nih.gov |
| Propolis | Detected | Egypt | nih.gov |
Environmental Fate and Transport Processes of 2 Methylbutyl Benzyl Phthalate
Sorption and Partitioning Dynamics in Environmental Media
Sorption to soil and sediment is a primary process influencing the environmental distribution of hydrophobic organic compounds. The tendency of a chemical to sorb is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). While no experimental Koc value for 2-Methylbutyl benzyl (B1604629) phthalate (B1215562) is available, it can be estimated from its predicted octanol-water partition coefficient (XlogP).
The predicted XlogP value for 2-Methylbutyl benzyl phthalate is 5.3 uni.lu, which indicates a high degree of lipophilicity or hydrophobicity. Chemicals with high lipophilicity strongly prefer partitioning into organic phases, such as the natural organic matter found in soil and sediment, rather than remaining in water. This strong affinity for organic matter suggests that this compound will have a high Koc value, leading to significant sorption.
Consequently, if released into an aquatic environment, a substantial portion of this compound is expected to be removed from the water column by binding to suspended organic particles and settling into the sediment. In terrestrial environments, it would likely exhibit low mobility in soil, with a strong tendency to remain bound to soil organic matter, limiting its potential to leach into groundwater.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Implication for Sorption & Partitioning | Source |
|---|---|---|---|
| Molecular Formula | C20H22O4 | - | uni.lu |
| Monoisotopic Mass | 326.1518 Da | - | uni.lu |
| XlogP | 5.3 | High hydrophobicity suggests strong partitioning to organic carbon in soil and sediment. | uni.lu |
| Log Koc (Organic Carbon-Water Partition Coefficient) | No Experimental Data Available | A high XlogP value strongly implies a high Log Koc, indicating significant sorption potential. | - |
Bioavailability and Bioconcentration Potential in Experimental Systems
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For a compound like this compound, its strong sorption to sediment and soil organic matter would generally decrease its bioavailability to water-column organisms. nih.gov However, sediment-dwelling (benthic) organisms may be exposed through ingestion of contaminated particles.
Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water. The potential for bioconcentration is often correlated with the octanol-water partition coefficient. The high predicted XlogP of 5.3 for this compound suggests a significant potential for it to accumulate in the fatty tissues of organisms. inchem.org
However, the actual bioconcentration factor (BCF) in an organism also depends on its ability to metabolize and excrete the compound. Many organisms can metabolize phthalates, which can significantly reduce the extent of bioconcentration. inchem.orgwikipedia.org Without experimental data on the metabolic fate of this compound in any species, its true bioconcentration potential remains unconfirmed.
Table 2: Predicted Bioavailability and Bioconcentration Data for this compound
| Parameter | Finding | Implication | Source |
|---|---|---|---|
| Bioavailability | No Experimental Data Available | Strong sorption to soil/sediment likely reduces bioavailability to pelagic organisms but may increase exposure for benthic organisms. | nih.gov |
| Bioconcentration Factor (BCF) | No Experimental Data Available | High predicted XlogP suggests a potential for bioconcentration, but this may be limited by metabolic processes. | inchem.org |
Long-Range Environmental Transport Mechanisms
Long-range environmental transport (LRET) is the process by which chemicals are transported far from their emission sources, leading to contamination in remote regions like the Arctic. For semi-volatile organic chemicals (SVOCs), the primary mechanism for LRET is atmospheric transport. inchem.org
Compounds with properties similar to those predicted for this compound can undergo a process of "global fractionation" or the "grasshopper effect." This involves cycles of volatilization into the atmosphere in warmer regions, followed by atmospheric transport and subsequent deposition (often particle-bound) in cooler regions. Sorption to atmospheric aerosols is a key process that influences the atmospheric residence time and transport distance of SVOCs. inchem.orgresearchgate.net
While its predicted properties place it in the category of substances that could potentially undergo LRET, definitive model results or monitoring data showing that long-range environmental transport of this compound has occurred are not available in the scientific literature. mdpi.com
Degradation and Transformation Pathways of 2 Methylbutyl Benzyl Phthalate
Biotic Degradation Mechanisms
Biotic degradation involves the metabolic activities of various microorganisms, including bacteria and fungi, which can utilize BBP as a source of carbon and energy. This breakdown is typically initiated by the hydrolysis of the ester bonds.
Numerous studies have isolated and characterized microorganisms capable of degrading BBP. The efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other nutrients. nih.gov
Several bacterial genera have demonstrated the ability to degrade BBP.
Arthrobacter sp. : Strains of Arthrobacter have been isolated that can utilize BBP as a sole carbon source. nih.gov For example, Arthrobacter sp. strain WY was found to degrade BBP by initially hydrolyzing it into monoesters. nih.gov
Acinetobacter sp. : While some Acinetobacter strains cannot use BBP as a sole carbon source on their own, they play a crucial role in consortia by metabolizing the alcohol byproducts (benzyl alcohol and butanol) that are released during the initial breakdown of BBP by other bacteria. nih.gov
Pseudomonas fluorescens : A strain of P. fluorescens (B-1), isolated from mangrove sediment, was shown to completely degrade BBP within six days. nih.gov The degradation followed first-order kinetics, with optimal conditions identified at a pH of 7.0 and a temperature of 37°C. nih.gov
Enterococcus sp. : In a study screening various bacterial strains, Enterococcus sp. strain OM1 was identified as one of the most effective degraders, achieving 98.6% to 100% removal of BBP within five days of incubation. nih.gov
| Bacterial Species | Degradation Findings | Reference |
|---|---|---|
| Arthrobacter sp. (strain WY) | Utilizes BBP as a sole carbon source, initiating degradation to monoesters and phthalic acid. | nih.gov |
| Acinetobacter sp. (strain FW) | Cannot utilize BBP directly but metabolizes the hydrolyzed alcohol products (benzyl alcohol, butanol) in a consortium. | nih.gov |
| Pseudomonas fluorescens (strain B-1) | Completely degraded BBP within 6 days. Identified metabolites include MBuP, MBzP, phthalic acid, and benzoic acid. | nih.gov |
| Enterococcus sp. (strain OM1) | Highly effective, reducing BBP concentration by 98.6% to 100% in 5 days. | nih.gov |
Fungi also contribute to the breakdown of BBP. The white-rot fungus Phanerochaete chrysosporium can effectively degrade BBP, achieving 90% degradation within two days when using it as a sole carbon source. Enzymes produced by fungi, such as cutinase from Fusarium oxysporum, have been shown to hydrolyze BBP. nih.gov Fungal cutinase was significantly more effective than yeast esterase from Candida cylindracea in degrading BBP. nih.gov
Complete mineralization of complex molecules like BBP often requires the synergistic action of a microbial consortium. nih.gov It is uncommon for a single bacterial species to possess all the necessary enzymes to break down BBP and its various intermediates completely. nih.gov A well-documented example is the metabolic cooperation between Arthrobacter sp. and Acinetobacter sp. nih.gov In this consortium, Arthrobacter sp. initiates the degradation of BBP to its monoesters and phthalic acid, releasing benzyl (B1604629) alcohol and n-butanol. nih.gov The Acinetobacter sp., unable to attack BBP itself, then metabolizes these alcohol intermediates, leading to the complete breakdown of the original compound. nih.gov This syntrophic relationship demonstrates how different microbial specialists can work together to achieve full degradation. nih.gov
The degradation of BBP in mixed cultures exemplifies co-metabolism. In the defined consortium of Arthrobacter sp. strain WY and Acinetobacter sp. strain FW, a clear co-metabolic relationship exists. Arthrobacter sp. utilizes BBP as its primary substrate, producing intermediates—benzyl alcohol and butanol—that it cannot metabolize. nih.gov Acinetobacter sp. then utilizes these alcohol byproducts as its carbon source. nih.gov This process, where one organism's metabolic waste product serves as a substrate for another, is a hallmark of co-metabolism and is essential for the complete removal of the pollutant from the environment.
The biodegradation of BBP proceeds through a series of identifiable steps, producing several key metabolic intermediates. The initial step is the hydrolysis of one of the two ester bonds by microbial esterases. nih.gov This results in the formation of two primary monoester metabolites: Monobutyl Phthalate (B1215562) (MBuP) and Monobenzyl Phthalate (MBzP) . nih.gov
These monoesters are then typically hydrolyzed further to form Phthalic Acid (PA) and their respective alcohols, n-butanol and benzyl alcohol. nih.govnih.gov
The subsequent degradation follows separate pathways for the aromatic and aliphatic components:
Phthalic Acid Pathway : Phthalic acid is further metabolized to protocatechuic acid. nih.gov The aromatic ring of protocatechuic acid is then cleaved by dioxygenase enzymes, forming β-carboxy-cis,cis-muconate, which ultimately enters the central tricarboxylic acid (TCA) cycle. nih.gov
Benzyl Alcohol Pathway : Benzyl alcohol is oxidized to benzaldehyde (B42025) and then to Benzoic Acid . nih.gov Benzoic acid is subsequently converted to Catechol . nih.gov The catechol ring is cleaved via the ortho-cleavage pathway to form cis,cis-muconic acid, which is processed through the β-ketoadipate pathway. nih.gov
Butanol Pathway : The n-butanol is oxidized via butyraldehyde (B50154) and butyric acid, entering the TCA cycle through the β-oxidation pathway. nih.gov
| Metabolite | Description | Reference |
|---|---|---|
| Monobutyl Phthalate (MBuP) | Primary monoester intermediate formed by hydrolysis of the butyl ester bond of BBP. | nih.govnih.govnih.gov |
| Monobenzyl Phthalate (MBzP) | Primary monoester intermediate formed by hydrolysis of the benzyl ester bond of BBP. | nih.govnih.govnih.gov |
| Phthalic Acid (PA) | Central intermediate formed from the hydrolysis of MBuP and MBzP. It is a dead-end product for some organisms but degraded further by others. | nih.govnih.govnih.gov |
| Benzoic Acid | An intermediate in the degradation pathway of the benzyl alcohol moiety. | nih.govnih.gov |
| Catechol | Formed from benzoic acid, it is a key intermediate before aromatic ring cleavage. | nih.gov |
| cis,cis-Muconic Acid | Product of catechol ring cleavage, leading to the β-ketoadipate pathway. | nih.gov |
Influence of Environmental Conditions on Biodegradation Kinetics
The rate at which 2-Methylbutyl benzyl phthalate is biodegraded by microorganisms is highly dependent on the surrounding environmental conditions. Key factors influencing these kinetics include the presence or absence of oxygen (aerobic vs. anaerobic conditions) and temperature.
Aerobic vs. Anaerobic Conditions:
Microbial degradation is a primary mechanism for the breakdown of phthalates in both aquatic and terrestrial environments. nih.gov Generally, the biodegradation of butyl benzyl phthalate (BBP), a closely related compound, is significantly faster under aerobic conditions compared to anaerobic conditions. For instance, in one study, the average biodegradation half-life of BBP in river sediment was 3.1 days under aerobic conditions, but this increased to 19.3 days under anaerobic conditions. nih.gov This difference is attributed to the different metabolic pathways utilized by aerobic and anaerobic microorganisms. Aerobic bacteria often possess the necessary enzymes to completely mineralize aryl alkyl phthalates. nih.gov
Temperature:
Temperature plays a crucial role in the metabolic activity of microorganisms and, consequently, in the biodegradation rate of phthalates. Studies on BBP have shown that the degradation rate increases with temperature within a certain range. For example, the degradation of BBP at an initial concentration of 10 mg/L was observed to increase as the temperature rose from 20 to 37°C, with the optimal temperature for degradation by one bacterial strain being 37°C. nih.govnih.gov Conversely, at lower temperatures, biodegradation is considerably slower. BBP was almost completely biodegraded in Rhine River water at 20°C after 7 days, but showed no degradation after 10 days at 4°C. nih.gov Similarly, another study found the maximum degradation rate for both benzyl butyl phthalate and dimethyl phthalate was achieved at a temperature of 35°C. nih.gov
The following table summarizes the optimal conditions for the biodegradation of Butyl Benzyl Phthalate by a specific bacterium:
| Parameter | Optimal Value |
| pH | 7.0 |
| Temperature | 37°C |
| Salinity | 15 g L⁻¹ |
| Data sourced from a study on a bacterium isolated from mangrove sediment. nih.gov |
Abiotic Degradation Mechanisms
In addition to biodegradation, this compound can be broken down by non-biological processes, collectively known as abiotic degradation. These mechanisms primarily involve photolytic degradation and advanced oxidation processes.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net These processes are often more effective than direct photolysis or ozonation alone.
Ozonation involves the use of ozone (O₃) to break down pollutants. The degradation of butyl benzyl phthalate (BBP) by ozone can occur through two pathways: direct oxidation by molecular ozone and indirect oxidation by hydroxyl radicals, which are formed from the decomposition of ozone in water. conicet.gov.arconicet.gov.arnih.gov The rate of degradation is significantly influenced by pH, with higher pH values enhancing the degradation rates. conicet.gov.arconicet.gov.ar For instance, at a reaction time of 15 minutes, BBP conversions were 65%, 83%, and 91% at pH 4, 7, and 10, respectively. conicet.gov.arconicet.gov.ar The presence of hydroxyl radicals drastically increases the degradation rate compared to reactions involving only molecular ozone. conicet.gov.ar
The following table shows the percentage of Butyl Benzyl Phthalate conversion at different pH values after 15 minutes of ozonation:
| pH | BBP Conversion (%) |
| 4 | 65 |
| 7 | 83 |
| 10 | 91 |
| Data from a study on the degradation kinetics of n-butyl benzyl phthalate. conicet.gov.arconicet.gov.ar |
The combination of ozone with ultraviolet (UV) radiation creates a powerful AOP. UV radiation enhances the decomposition of ozone, leading to an increased production of highly reactive hydroxyl radicals. conicet.gov.arresearchgate.net This synergistic effect results in a much faster degradation of pollutants like butyl benzyl phthalate (BBP) compared to either ozonation or UV irradiation alone. conicet.gov.arconicet.gov.arnih.gov The O₃/UV process involves a complex system of parallel reactions, including direct photolysis, direct ozonation, and the reactions involving hydroxyl radicals. conicet.gov.arconicet.gov.ar
Photocatalytic degradation utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. These lead to the formation of reactive oxygen species, including hydroxyl radicals, that can degrade organic pollutants. nih.govnih.gov
The degradation of butyl benzyl phthalate (BBP) using TiO₂ photocatalysis has been shown to follow pseudo-first-order kinetics. nih.govnih.gov The efficiency of this process is influenced by several factors:
Catalyst Dosage: Increasing the concentration of TiO₂ generally increases the degradation rate up to an optimal point by providing a larger surface area for the reaction. nih.govnih.gov The optimal TiO₂ dosage for BBP degradation has been reported to be 2.0 g/L. nih.gov
pH: The pH of the solution affects the surface charge of the photocatalyst and the speciation of the target compound. For BBP, a neutral pH of 7.0 was found to be optimal for photocatalytic degradation. nih.gov
Co-existing Substances: The presence of other ions and organic compounds in the water can either enhance or inhibit the degradation rate. nih.gov For example, some anions can promote degradation, while others, along with certain cations and organic compounds like acetone (B3395972) and methanol (B129727), can inhibit the process by scavenging hydroxyl radicals or blocking the active sites on the catalyst. nih.govnih.gov
The major intermediates identified during the photocatalytic degradation of BBP are mono-butyl phthalate, mono-benzyl phthalate, and phthalic acid. nih.govnih.gov
The following table summarizes the optimal conditions for the photocatalytic degradation of Butyl Benzyl Phthalate using TiO₂/UV:
| Parameter | Optimal Value |
| TiO₂ Dosage | 2.0 g/L |
| pH | 7.0 |
| Data from a study on the degradation of n-butyl benzyl phthalate using TiO₂/UV. nih.gov |
Sonochemical Degradation
Sonochemical degradation is an advanced oxidation process that utilizes high-frequency ultrasound to treat chemical contaminants in aqueous solutions. The application of ultrasonic irradiation to water induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. nih.govnih.gov This collapse generates localized hotspots with extreme temperatures (around 5000 K) and pressures (approximately 1000 atm), leading to the pyrolytic decomposition of water molecules into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (H•). nih.govnih.gov These radicals are powerful oxidants that can effectively degrade organic pollutants. researchgate.net
The degradation of phthalates like Butyl Benzyl Phthalate (BBP) via sonolysis occurs primarily through three reaction zones: the interior of the cavitation bubble, the bubble-solution interface, and the bulk solution. nih.gov Volatile compounds can be pyrolytically degraded inside the bubble, while less volatile and more hydrophilic compounds are attacked by hydroxyl radicals at the bubble-liquid interface and in the bulk solution. nih.gov The reactivity and degradation rate of different phthalates are often correlated with their hydrophobicity; more hydrophobic compounds tend to accumulate at the bubble interface, enhancing their degradation. documentsdelivered.com
Research conducted on aqueous solutions of six different phthalates, including BBP, demonstrated the efficacy of this method. In one study using continuous ultrasonic irradiation at 80 kHz and 150 W, an initial BBP concentration of 40 µg/L was almost completely (97%) degraded within 60 minutes of treatment, with no detectable BBP after 120 minutes. nih.gov The presence of 10% (w/v) NaCl was found to enhance the removal rates for more polar phthalates, including BBP. nih.gov
Summary of Sonochemical Degradation of BBP
| Parameter | Condition/Value | Reference |
|---|---|---|
| Initial Concentration | 40 µg/L | nih.gov |
| Ultrasonic Frequency | 80 kHz | nih.govdocumentsdelivered.com |
| Power Output | 150 W | nih.gov |
| Temperature | 21°C | nih.gov |
| Degradation after 60 min | ~97% | nih.gov |
| Degradation after 120 min | Not Detected | nih.gov |
Hydrolysis Pathways
Hydrolysis is a primary pathway for the transformation of BBP in biological systems and under certain environmental conditions. As a diester, BBP contains two ester bonds that are susceptible to hydrolysis under both acidic and basic conditions. wikipedia.org In biological systems, this process is typically mediated by enzymes.
The metabolic transformation of BBP generally follows a two-step process. nih.gov
Phase I Hydrolysis : This initial detoxification step is mediated by intestinal lipases and esterases. These enzymes cleave one of the ester bonds, resulting in the formation of monoester metabolites. The primary metabolites produced are monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP). wikipedia.orgnih.gov Studies in rats have indicated a formation ratio of approximately 5:3 for monobutyl phthalate to monobenzyl phthalate. wikipedia.org
Phase II Conjugation : Following the initial hydrolysis, the monoester metabolites can undergo further biotransformation. In this phase, they are conjugated with molecules like glucuronic acid, forming glucuronates which are more water-soluble and can be readily excreted from the body. wikipedia.orgnih.gov
Once hydrolyzed, the resulting alcohol components, benzyl alcohol and 1-butanol (B46404) (or 2-methyl-1-butanol (B89646) in the case of this compound), are further metabolized. For instance, Gordonia sp. strain MTCC 4818 has been shown to utilize both alcohols. Benzyl alcohol is metabolized through benzaldehyde and benzoic acid to catechol, which then enters the tricarboxylic acid (TCA) cycle. nih.gov Simultaneously, 1-butanol is metabolized via butyraldehyde and butyric acid, which is then channeled into the TCA cycle through the beta-oxidation pathway. nih.gov
Primary Hydrolysis Metabolites of BBP
| Metabolite | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| Monobutyl Phthalate | MBP | Phase I Hydrolysis by Esterases/Lipases | wikipedia.orgnih.gov |
| Monobenzyl Phthalate | MBzP | Phase I Hydrolysis by Esterases/Lipases | wikipedia.orgnih.gov |
Degradation Kinetics and Reaction Rate Modeling
The study of degradation kinetics and the development of reaction rate models are crucial for predicting the fate of BBP in treatment systems and the environment. The kinetics of BBP degradation have been investigated particularly in the context of advanced oxidation processes (AOPs), such as ozonation combined with UV radiation (O₃/UV).
In one such study, the degradation kinetics of BBP were successfully described by a pseudo-second-order kinetic model. nih.govconicet.gov.ar This model accounted for the combined effects of several parallel degradation pathways: direct photolysis (degradation by UV light alone), direct ozonation (reaction with molecular ozone), and indirect oxidation by hydroxyl radicals generated during the process. nih.govconicet.gov.ar The relative contribution of each pathway depends on experimental variables such as ozone concentration, UV radiation intensity, and the pH of the solution. nih.govconicet.gov.ar
The pH of the reaction medium significantly influences degradation rates. For the O₃/UV process, BBP conversion was observed to increase with higher pH values. After a 15-minute reaction time, BBP conversions were 65% at pH 4, 83% at pH 7, and 91% at pH 10. conicet.gov.ar This is because the decomposition of ozone to form highly reactive hydroxyl radicals is favored under alkaline conditions.
Effect of pH on BBP Degradation via O₃/UV
| pH | BBP Conversion (after 15 min) | Reference |
|---|---|---|
| 4 | 65% | conicet.gov.ar |
| 7 | 83% | conicet.gov.ar |
| 10 | 91% | conicet.gov.ar |
Analytical Methodologies for 2 Methylbutyl Benzyl Phthalate and Its Metabolites
Extraction Techniques from Diverse Matrices
The initial and critical step in the analysis of 2-Methylbutyl benzyl (B1604629) phthalate (B1215562) from various environmental and biological samples is the efficient extraction of the analyte from the matrix. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples. The process involves passing a sample through a solid adsorbent (the stationary phase) that retains the analyte, which is then eluted with a small volume of solvent.
For the analysis of phthalates, C18 (octadecyl-bonded silica) is a common stationary phase due to its hydrophobic nature, which effectively retains these nonpolar compounds from aqueous matrices. The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. koszalin.pl For instance, in the analysis of butyl benzyl phthalate (BBP) in urban sewage, a solid-phase extraction column was used for cleanup after an initial liquid-liquid extraction. nih.gov The eluted BBP was then concentrated and dissolved in methanol (B129727) for measurement. nih.gov
A study on the determination of di-n-butyl phthalate (DBP) in water and landfill leachate utilized SPE with C-18 extraction columns. koszalin.pl The column was first conditioned with methanol and then rinsed with distilled water before the sample was passed through. koszalin.pl This method demonstrated high recovery rates, averaging between 97% to 109% for water samples and 85% to 101% for leachates, highlighting the effectiveness of SPE for isolating phthalates from complex environmental samples. koszalin.pl
Table 1: Solid-Phase Extraction Parameters for Phthalate Analysis
| Parameter | Details | Source |
| Sorbent | Phenomenex Strata C-18 | koszalin.pl |
| Conditioning Solvent | 5 mL of methanol | koszalin.pl |
| Rinsing Solvent | 5 mL of distilled water | koszalin.pl |
| Sample Loading Flow Rate | Approx. 1 mL/min | koszalin.pl |
| Application | Aqueous solutions and landfill leachates | koszalin.pl |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous solution and an organic solvent. phenomenex.com It is a versatile and straightforward method for sample preparation, particularly for isolating analytes from complex matrices like food and beverages. phenomenex.com
In the context of phthalate analysis, LLE is employed to extract these relatively nonpolar compounds from aqueous samples into an organic solvent. For example, a method for analyzing phthalate acid esters in coffee brew involved a liquid-liquid extraction using hexane (B92381) as the solvent. nih.gov The coffee samples were extracted three times with 10 mL of hexane in separatory funnels. nih.gov The combined extracts were then concentrated before analysis. nih.gov This approach is effective for sample cleanup and enrichment. phenomenex.com
Table 2: Liquid-Liquid Extraction Procedure for Phthalates in Coffee Brew
| Step | Procedure | Source |
| Sample Volume | 15 mL of coffee brew | nih.gov |
| Extraction Solvent | 10 mL of hexane (repeated three times) | nih.gov |
| Apparatus | Separatory funnels | nih.gov |
| Post-extraction | Unified extracts evaporated to a small volume | nih.gov |
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, which accelerates the extraction of analytes from a solid matrix. nih.gov The rapid heating of the polar components within the matrix and the solvent enhances extraction kinetics, leading to shorter extraction times and reduced solvent consumption compared to conventional methods. nih.gov
The efficiency of MAE is influenced by several factors, including the choice of solvent, the liquid-to-solid ratio, and the duration of microwave irradiation. nih.gov A study optimizing the extraction of phenolic compounds from licorice root found that 80% ethanol (B145695) was an effective solvent, with an optimal extraction time of 5-6 minutes and a liquid/solid ratio of 12.7/1. nih.gov While this study focused on phenolic compounds, the principles are applicable to other organic compounds like phthalates. The results indicated that MAE was more efficient than Soxhlet extraction, yielding a higher amount of phenolic compounds (47.47 mg/g vs. 41.709 mg/g) in a significantly shorter time. nih.gov
Table 3: Comparison of MAE and Soxhlet Extraction Efficiency
| Extraction Method | Optimal Solvent | Optimal Time | Phenolic Compound Yield (mg/g) | Extraction Yield (%) | Source |
| MAE | 80% Ethanol | 5-6 min | 47.47 | 16.38 | nih.gov |
| Soxhlet | 80% Ethanol | 6 h | 41.709 | 14.49 | nih.gov |
Soxhlet Extraction
Soxhlet extraction is a classic and robust method for the continuous extraction of nonvolatile and semi-volatile organic compounds from solid samples. epa.gov The technique involves placing the solid sample in a thimble, which is continuously washed by a refluxing solvent, ensuring intimate contact between the sample matrix and the extraction solvent. epa.gov This method is applicable for isolating water-insoluble or slightly water-soluble organics in preparation for chromatographic analysis. epa.gov
For the analysis of phthalates in plastic materials, Soxhlet extraction is a standardized method. acgpubs.org A study determining banned phthalates in PVC toys used a Soxhlet extractor with dichloromethane (B109758) as the extracting agent for six hours. researchgate.net Although effective, Soxhlet extraction is known to be time-consuming and requires large volumes of solvent. acgpubs.org An investigation comparing extraction methods for phthalates from polypropylene (B1209903) found that Soxhlet extraction provided good recoveries, although it was outperformed in some cases by a simpler ultrasonic extraction method. acgpubs.org
Table 4: Phthalate Recoveries using Soxhlet Extraction from Spiked PVC
| Phthalate | Recovery (%) |
| Dibutyl phthalate (DBP) | >80 |
| Benzyl butyl phthalate (BBP) | >80 |
| Di-2-ethylhexylphthalate (DEHP) | >80 |
| Di-n-octyl phthalate (DNOP) | >80 |
| Source: acgpubs.org |
Dispersive Solid-Phase Extraction (dSPE)
Dispersive Solid-Phase Extraction (dSPE) is a variation of SPE where the sorbent is dispersed directly into the sample solution. irantypist.com This increases the surface area for interaction between the sorbent and the analyte, leading to a rapid extraction. After a short vortexing or shaking period, the sorbent with the adsorbed analytes is separated from the sample matrix, typically by centrifugation. irantypist.com
A dSPE method was developed for the selective screening of phthalates in plastic-bottled beverages using magnetic dummy molecularly imprinted microspheres as the adsorbent. nih.gov This innovative approach combines the speed of magnetic separation with the high selectivity of molecularly imprinted polymers and the high efficiency of dSPE. nih.gov The method demonstrated good linearity, precision, and high recoveries ranging from 89.5% to 101.3% for five different phthalates. nih.gov
Table 5: Performance of a Magnetic dSPE Method for Phthalate Determination in Beverages
| Parameter | Result | Source |
| Linearity Range | 0.0040-0.40 µg/mL | nih.gov |
| Correlation Coefficient (r²) | 0.9991-0.9998 | nih.gov |
| Precision (RSD) | 3.1-6.9% | nih.gov |
| Recovery | 89.5-101.3% | nih.gov |
| Limits of Detection (LOD) | 0.53-1.2 µg/L | nih.gov |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate, identify, and quantify 2-Methylbutyl benzyl phthalate and its metabolites. Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are the most common analytical platforms for this purpose.
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like phthalates. In a GC system, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. A study on the biodegradation of n-butyl benzyl phthalate (BBP) utilized GC-MS to identify metabolites such as mono-butyl phthalate, mono-benzyl phthalate, phthalic acid, and benzoic acid. nih.gov EPA Method 8061A provides standardized GC conditions for phthalate ester analysis, recommending specific columns and temperature programs for optimal separation. epa.gov
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is another powerful tool, especially for less volatile or thermally labile metabolites. A sensitive LC-MS/MS method was developed for the simultaneous determination of BBP and its major metabolites, mono-n-benzyl phthalate (MBzP) and mono-n-butyl phthalate (MBuP), in various rat tissues. scispace.com This method demonstrated high sensitivity with limits of quantification as low as 1 ng/mL in plasma and urine. scispace.com The separation is typically performed on a C18 column with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net
The coupling of chromatography with mass spectrometry provides high selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, and accurate quantification. nih.govnih.gov
Table 6: Gas Chromatographic Retention Times for Phthalate Esters (EPA Method 8061A)
| Compound Name | Retention Time (min) on Column 1 | Source |
| Dimethyl phthalate (DMP) | 7.06 | epa.gov |
| Diethyl phthalate (DEP) | 9.30 | epa.gov |
| Diisobutyl phthalate (DIBP) | 14.44 | epa.gov |
| Di-n-butyl phthalate (DBP) | 16.26 | epa.gov |
| Butyl benzyl phthalate (BBP) | 24.86 | epa.gov |
| Bis(2-ethylhexyl) phthalate (DEHP) | 29.23 | epa.gov |
| Dicyclohexyl phthalate (DCP) | 28.88 | epa.gov |
| Di-n-octyl phthalate (DOP) | 33.33 | epa.gov |
| Column 1: 30 m x 0.53 mm ID DB-5 fused-silica open tubular column epa.gov |
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of semi-volatile compounds like phthalates. restek.com It is frequently coupled with mass spectrometry (GC-MS) for robust identification and quantification. restek.comnih.gov The separation of different phthalates is critical due to their structural similarities, which can make mass spectral identification challenging. restek.com For instance, many phthalates share a common base peak ion at m/z 149, making chromatographic resolution essential to distinguish between them. restek.comnih.gov
Methodologies often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the sample matrix. thermofisher.comshimadzu.com To minimize contamination, which is a significant concern with ubiquitous phthalates, rigorous procedures are necessary, including the use of glassware and high-purity solvents. cdc.gov
Several types of GC columns are used for phthalate analysis, with 5-type, XLB-type, and 35-type columns being among the most common. restek.com Optimized GC-MS methods can achieve rapid analysis times, with some methods separating multiple phthalates in under 6 minutes. restek.com The use of advanced techniques like fast GC-MS can further reduce analysis time significantly. shimadzu.com
Injector Temperature: A high injector temperature, for example 320°C, is often used to ensure the efficient transfer of higher molecular weight phthalates into the column. thermofisher.com
Column: A variety of capillary columns are suitable, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TG-5MS). thermofisher.com
Detection: While flame ionization detection (FID) and electron capture detection (ECD) can be used, mass spectrometry is preferred for its higher selectivity and ability to provide structural information. restek.comcdc.gov
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound and its metabolites. nih.govnih.gov It is particularly well-suited for analyzing less volatile or thermally labile compounds that are not amenable to GC analysis. nih.gov HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection. nih.govresearchgate.net
A typical HPLC method for phthalate analysis involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and water. nih.gov The detection wavelength is often set in the ultraviolet (UV) region, for example at 226 nm. nih.gov
A study detailing the simultaneous determination of benzyl butyl phthalate (BBP) and its metabolites, monobenzyl phthalate (MBzP) and monobutyl phthalate (MBuP), in various biological matrices utilized a sensitive LC-MS/MS method. nih.gov This method demonstrated low limits of quantification, highlighting the suitability of HPLC for toxicokinetic studies. nih.gov
| Parameter | Value |
| Chromatographic Column | Eclipse XDB2-C18 (5 μm, 250 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile and water (2:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Temperature | 25 °C |
| Detection Wavelength | 226 nm |
| HPLC Conditions for Butyl Benzyl Phthalate Analysis. nih.gov |
Spectrometric Detection Methods
Spectrometric methods are integral to the identification and quantification of this compound, providing both qualitative and quantitative data.
Mass spectrometry, particularly when coupled with chromatographic techniques like GC or HPLC, is the gold standard for the analysis of phthalates. restek.comnih.gov GC-MS provides valuable mass spectral information that aids in the identification of compounds. restek.com The fragmentation patterns of phthalates in the mass spectrometer are key to their identification. nih.gov For many phthalates, a characteristic fragment ion at m/z 149 is observed. restek.comnih.gov
Tandem mass spectrometry (MS/MS), often used with HPLC (LC-MS/MS), offers enhanced selectivity and sensitivity. nih.govnih.gov This is achieved by selecting a specific parent ion and then fragmenting it to produce daughter ions, a process known as multiple reaction monitoring (MRM). nih.gov This technique is particularly useful for analyzing complex matrices where interferences can be a problem. nih.gov LC-MS/MS has been successfully used for the simultaneous determination of BBP and its metabolites in various biological samples. nih.gov
Variable Wavelength Detection (VWD), also known as a UV-Vis detector, is commonly used in HPLC systems. nih.gov This detector measures the absorbance of the analyte at a specific wavelength as it elutes from the chromatography column. For the analysis of butyl benzyl phthalate, a detection wavelength of 226 nm has been reported. nih.gov While not as selective as mass spectrometry, VWD is a robust and cost-effective detection method suitable for many applications.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that can be used to screen for the presence of phthalates in polymers. thermofisher.comyoutube.com It is particularly useful for identifying the total phthalate content in materials like PVC. youtube.comjascoinc.com The technique works by measuring the absorption of infrared radiation by the sample, which provides a unique spectral fingerprint of the material's chemical composition. scribd.com
Attenuated Total Reflectance (ATR) is a common sampling technique used with FTIR for the analysis of solid samples, requiring no sample preparation. youtube.comthermofisher.com While FTIR-ATR is excellent for rapid screening at commercial levels, its sensitivity may not be sufficient to detect phthalates at the low concentrations required by some regulations (e.g., 0.1 wt%). thermofisher.comthermofisher.com To achieve lower detection limits, techniques such as creating a thin film of the sample by hot pressing and measuring the transmission spectrum can be employed, increasing sensitivity significantly. thermofisher.comthermofisher.com Another high-sensitivity method involves solvent extraction of the phthalates followed by creating a thin film for measurement. jascoinc.com
Immunoassays for Detection and Quantification
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and magnetic-based immunoassay (MBI), offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the detection of specific phthalates like butyl benzyl phthalate. nih.govnih.gov These methods are based on the highly specific binding of an antibody to the target analyte. nih.gov
A magnetic-based immunoassay has been developed for the detection of BBP in urban sewage. nih.gov This method demonstrated a low limit of detection (LOD) of 0.57 ng/mL and a wide detection range. nih.gov Compared to ELISA, the MBI method was found to be faster and required fewer steps. nih.gov
Similarly, a sensitive and selective ELISA based on a polyclonal antibody was developed for detecting BBP in environmental water and soil samples. nih.gov This assay showed a limit of detection of 2.5 ng/mL and good correlation with results obtained by HPLC. nih.gov These immunoassays are particularly useful for high-throughput screening of a large number of samples. nih.gov
| Parameter | ELISA | Magnetic-Based Immunoassay (MBI) |
| Limit of Detection (LOD) | 2.5 ng/mL | 0.57 ng/mL |
| IC50 | 79.4 ng/mL | 119.61 ng/mL |
| Detection Range | Not specified | 0.57–24,977.71 ng/mL |
| Comparison of Immunoassay Methods for Butyl Benzyl Phthalate. nih.govnih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized plate-based immunoassay for the detection and quantification of specific substances. thermofisher.comsigmaaldrich.com This technique relies on the specific binding between an antibody and its target antigen. cellsignal.com For the detection of Butyl Benzyl Phthalate (BBP), a polyclonal antibody with the ability to specifically recognize BBP is produced. nih.gov The assay typically involves immobilizing a capture antibody onto a microplate, which then binds the target protein. A detection antibody, often linked to an enzyme, is then added to bind to the captured antigen, forming a "sandwich". sigmaaldrich.comcellsignal.com The final step involves adding a substrate that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of the target substance present. thermofisher.com
A developed ELISA for BBP demonstrated high specificity, with cross-reactivity towards BBP analogs being less than 9.6%. nih.gov In one study, the cross-reactivity for BBP in an ELISA designed for Dibutyl Phthalate (DBP) was only 2.6%. nih.gov This highlights the capability of creating highly specific immunoassays.
Magnetic-Based Immunoassay (MBI)
A Magnetic-Based Immunoassay (MBI) is an advanced analytical method that combines the principles of immunoassay with the use of magnetic particles for separation. mdpi.com This technique offers advantages such as rapid separation, purification, and a simplified detection procedure. mdpi.com In the context of Butyl Benzyl Phthalate (BBP) analysis, an MBI was developed that incorporates a biotin-streptavidin system to amplify the signal, enhancing the sensitivity of the assay. mdpi.comdntb.gov.ua
Method Validation and Performance Characteristics
The validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and reproducibility.
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of BBP and its major metabolites, monobenzyl phthalate (MBzP) and monobutyl phthalate (MBuP), in various biological matrices. nih.gov The validation of this method included assessments of specificity, linearity, precision, accuracy, lower limit of quantification (LLOQ), recovery, and stability. nih.gov
The performance characteristics for different analytical methods for BBP and its metabolites are summarized in the table below.
| Analytical Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Recovery | Reproducibility (CV%) |
| ELISA | BBP | Water and Soil | 2.5 ng/mL | - | - | 76-116% | 4.7-13.7% |
| MBI | BBP | Urban Sewage | 0.57 ng/mL | - | 0.57–24,977.71 ng/mL | - | - |
| LC-MS/MS | BBP | Rat Plasma and Urine | - | 1 ng/mL | - | - | - |
| LC-MS/MS | BBP | Rat Kidney and Liver | - | 4 ng/g | - | - | - |
| LC-MS/MS | BBP | Rat Fat | - | 10 ng/g | - | - | - |
| LC-MS/MS | MBzP and MBuP | Rat Plasma and Urine | - | 5 ng/mL | - | - | - |
| LC-MS/MS | MBzP and MBuP | Rat Fat | - | 10 ng/g | - | - | - |
| LC-MS/MS | MBzP and MBuP | Other Rat Tissues | - | 20 ng/g | - | - | - |
Data sourced from multiple studies. nih.govmdpi.comdntb.gov.uanih.gov
For an ELISA method, the limit of detection (LOD) for BBP was found to be 2.5 ng/mL, with recoveries ranging from 76% to 116% and coefficients of variation (CVs) between 4.7% and 13.7%. nih.gov The Magnetic-Based Immunoassay (MBI) for BBP showed an even lower LOD of 0.57 ng/mL and a wide linear detection range from 0.57 to 24,977.71 ng/mL. mdpi.comdntb.gov.uanih.gov
In a separate study using dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry for phthalate metabolites, the LOD and LOQ were in the range of 0.024–0.088 µg/L and 0.05–0.48 µg/L, respectively, with recoveries between 55% and 109% and a relative standard deviation of 6.3%–13.2%. mui.ac.ir Another gas chromatography-mass spectrometry method for phthalate monoesters reported LODs ranging from 0.029 to 0.049 ng and LOQs from 0.087 to 0.15 ng, with inter-day precision between 1.4% and 5.4%. nih.gov
Biological Activity and Mechanistic Investigations in Experimental Systems
Endocrine System Modulation
Butyl Benzyl (B1604629) Phthalate (B1215562) (BBP) has been identified as an endocrine-disrupting chemical (EDC), capable of interfering with the body's hormonal systems. Research in various experimental models has elucidated its mechanisms of action, particularly concerning its estrogenic and antiandrogenic activities, as well as its potential to disrupt endocrine processes during development.
Estrogenic Activity Studies (e.g., Recombinant Yeast Screen Assay)
The estrogenic potential of BBP has been evaluated using in vitro bioassays such as the recombinant yeast screen (YES) assay. brunel.ac.ukftb.com.hr This assay utilizes yeast cells genetically modified to express the human estrogen receptor. duke.edu When an estrogenic substance binds to the receptor, it triggers a response, such as a color change, which allows for the quantification of estrogenic activity. brunel.ac.ukftb.com.hr
In these screening assays, BBP has been consistently shown to possess weak estrogenic activity. brunel.ac.uk Studies comparing its potency to the natural hormone 17β-estradiol (E2) found that BBP's activity is several orders of magnitude lower. For instance, one study assigned a relative potency value of 0.0004 to butylbenzyl phthalate when 17β-estradiol was set at 100. duke.edu The YES assay is valued for its sensitivity and its ability to screen for potential xenoestrogens without the interference of biotransformation that occurs in whole-animal studies. duke.edu
Estrogenic Potency of Butyl Benzyl Phthalate (BBP)
| Compound | Assay Type | Finding | Relative Potency (Compared to 17β-estradiol = 100) |
|---|---|---|---|
| Butyl Benzyl Phthalate (BBP) | Recombinant Yeast Screen (YES) Assay | Demonstrated weak estrogenic activity. brunel.ac.uk | 0.0004 duke.edu |
| 17β-estradiol (E2) | Recombinant Yeast Screen (YES) Assay | Positive control, potent natural estrogen. duke.edu | 100 duke.edu |
Antiandrogenic Activity Investigations (e.g., Alterations in Steroidogenesis and Gene Expression)
In addition to its estrogenic effects, BBP has been investigated for its antiandrogenic activity, primarily through its impact on testosterone (B1683101) synthesis (steroidogenesis) in testicular Leydig cells. Studies using TM3 Leydig cell lines have shown that BBP can impair testosterone production. researchgate.net This impairment is not necessarily caused by changes in the expression of genes directly involved in testosterone biosynthesis, such as StAR, CYP11α1, or CYP17α1. researchgate.net
Effects of Butyl Benzyl Phthalate (BBP) on Gene Expression in Leydig Cells
| Gene Target | Function | Effect of BBP Exposure | Reference |
|---|---|---|---|
| CYP1β1 | Testosterone attenuation/metabolism | Upregulated | researchgate.net |
| CYP19α1 (Aromatase) | Conversion of androgens to estrogens | Upregulated | researchgate.net |
| StAR, CYP11α1, CYP17α1 | Testosterone biosynthesis | No significant change | researchgate.net |
Developmental Endocrine Disruption in Animal Models
Exposure to BBP during critical developmental windows has been shown to cause adverse effects in animal models, characteristic of endocrine disruption. nih.gov A two-generation reproductive study in rats demonstrated that BBP exposure led to developmental abnormalities in male offspring. epa.gov
Specifically, male pups from dams exposed to BBP exhibited a significantly decreased anogenital distance (AGD), which is a sensitive marker of androgen action during the masculinization programming window. nih.govepa.gov Other observed effects included delayed preputial separation, another indicator of altered androgen signaling. epa.gov Furthermore, prenatal and postnatal BBP exposure has been linked to altered sexual differentiation in male rats and potential impacts on pubertal onset and mammary gland development in females. nih.gov These developmental effects are often permanent and are linked to the compound's ability to interfere with hormone synthesis and action during gestation and early life. nih.govnih.gov
Reproductive System Effects in Experimental Animal Models
The endocrine-disrupting properties of BBP translate to significant impacts on the structure and function of both male and female reproductive systems in experimental animals.
Male Reproductive System Impairment (e.g., Testicular Degeneration, Spermatogenesis Alterations)
In male rats, exposure to BBP during development can lead to a constellation of reproductive tract malformations sometimes referred to as "phthalate syndrome". nih.gov This includes testicular abnormalities such as testicular dysgenesis, which involves disrupted seminiferous cord formation and impaired Sertoli cell function. nih.gov Histopathological examination of the testes in offspring of BBP-exposed rats has revealed alterations in reproductive organs. epa.gov
The underlying cause of this impairment is linked to the suppression of fetal testosterone production by the Leydig cells. researchgate.netnih.gov This reduction in androgens during a critical developmental window disrupts the normal masculinization process, leading to both structural and functional deficits in the male reproductive system. nih.gov Related phthalates have been shown to cause disorientation of spermatogenic cells and a decrease in the diameter of seminiferous tubules, further indicating that phthalate exposure can lead to impaired sperm production (spermatogenesis). nih.gov
Female Reproductive System Dysregulation (e.g., Ovarian Function, Oocyte Maturation)
In female animal models, BBP exposure has been linked to the dysregulation of the reproductive system. Studies in young adult rats found that BBP impaired the metabolism of estradiol, which resulted in changes to the weights of the ovaries and uterus. nih.gov Phthalates as a class of chemicals are known to target the ovary at various stages of life, potentially disrupting folliculogenesis (the maturation of ovarian follicles) and oocyte development. nih.gov
While direct studies on BBP's effect on oocyte maturation are limited, other phthalates have been shown to inhibit the resumption of meiosis, a critical step in oocyte maturation, and to reduce the number of primordial follicles, which represent the ovarian reserve. nih.govnih.gov Phthalates can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive cycles and hormone levels. biorxiv.org Furthermore, BBP has been observed to affect cell differentiation within the uterus, specifically decreasing the myogenic differentiation of endometrial mesenchymal stem/stromal cells. nih.gov
Summary of Butyl Benzyl Phthalate (BBP) Effects on the Female Reproductive System
| Endpoint | Observed Effect in Animal Models | Reference |
|---|---|---|
| Hormone Metabolism | Impaired metabolism of estradiol. | nih.gov |
| Organ Weight | Changes in the weight of the ovaries and uterus. | nih.gov |
| Cellular Differentiation | Decreased myogenic differentiation of endometrial mesenchymal stem/stromal cells. | nih.gov |
| Ovarian Function (General Phthalate Effect) | Potential for premature ovarian failure, anovulation, and decreased steroidogenesis. nih.gov | nih.gov |
| Folliculogenesis (General Phthalate Effect) | Disruption of follicle development and reduction of primordial follicles. nih.govnih.gov | nih.govnih.gov |
Gamete and Embryo Development Studies (e.g., Oocyte Meiotic Maturation, Early Embryo Development)
Studies in animal models have shown that Butyl benzyl phthalate (BBP) exposure can impair female gamete quality and early-stage embryonic development. In mice, exposure to BBP was found to disrupt oocyte meiotic maturation, which is a critical step for fertilization. This exposure led to an increased rate of oocyte fragmentation. Furthermore, BBP exposure was associated with a significant reduction in the fertilization rate of oocytes and a decreased rate of blastocyst formation following in vivo fertilization researchgate.net. These findings suggest that BBP has detrimental effects on the developmental competence of oocytes and the viability of early embryos researchgate.net.
Developmental Effects in Experimental Animal Models
Embryonic and Fetal Development Abnormalities (e.g., Embryonic Lethality, Fetal Malformations, Post-implantation Loss)
Exposure to BBP during gestation has been linked to a range of severe developmental abnormalities in rodent models. Studies have consistently demonstrated that BBP can induce embryonic and fetal death, reduce fetal body weights, and cause significant malformations nih.govca.gov.
In rats, dietary administration of BBP during critical periods of gestation resulted in complete resorption of all implanted embryos at high doses nih.gov. At lower doses, significant increases in post-implantation loss were observed nih.govcpsc.gov. Fetal malformations are a prominent finding in BBP developmental toxicity studies. Observed abnormalities include cleft palate, fused ribs, fused sternebrae, and dilated renal pelves nih.govca.govnih.gov. In mice, prenatal exposure to BBP also led to increased resorptions, late fetal deaths, and malformations such as exencephaly, short tail, and fused ribs and vertebrae ca.gov. Some research indicates that BBP is a specific embryotoxic compound, as these toxic effects on the fetus occur at lower dose levels than those causing maternal toxicity researchgate.netnih.gov.
Investigations using zebrafish embryos have also shown that BBP is toxic to embryonic development, specifically causing concentration-dependent defects in the development of the caudal tail, including alterations in muscle, notochord, and vascular structures researchgate.netnih.govsacredheart.edusacredheart.edu.
Interactive Table: Developmental Toxicity of Butyl Benzyl Phthalate (BBP) in Rodents
| Species | Effect | Findings |
| Rat | Embryonic Lethality | Complete resorption of implanted embryos at high doses nih.gov. |
| Rat | Post-implantation Loss | Significantly increased post-implantation loss nih.govcpsc.gov. |
| Rat | Fetal Malformations | Cleft palate, fusion of sternebrae, fused ribs, dilated renal pelves nih.govca.govnih.gov. |
| Mouse | Embryofetal Effects | Increased resorptions, late fetal deaths, reduced live fetuses per litter ca.gov. |
| Mouse | Fetal Malformations | Exencephaly, short tail, cardiovascular defects, fused ribs and vertebrae ca.gov. |
Postnatal Developmental Parameters (e.g., Body Weight, Anogenital Distance)
Postnatal development is also affected by perinatal exposure to BBP. Studies in rodents have reported significant impacts on body weight and anogenital distance (AGD), a sensitive marker of endocrine disruption during development.
Offspring exposed to BBP during gestation and lactation often exhibit reduced body weights cpsc.govnih.govhealth.state.mn.us. Conversely, one study found that exposure to BBP during pregnancy and lactation led to increased pup weight at puberty and in adulthood for female offspring bhs.org. In young mice, BBP exposure resulted in a significant increase in body weight compared to controls mdpi.com.
A consistent finding across multiple studies is the reduction of AGD in male offspring exposed to BBP prenatally cpsc.govnih.govnih.govnih.govnih.gov. This effect is a hallmark of the "phthalate syndrome" observed in rodents, which is indicative of anti-androgenic activity during fetal development oup.com. The reduction in male AGD has been observed in both F1 and F2 generations in multi-generational studies cpsc.govnih.gov. Other postnatal effects noted in male offspring include delayed preputial separation and an increased incidence of undescended testes nih.gov.
Multi-generational Studies in Rodents
Two-generation reproductive toxicity studies in rats have provided insights into the long-term effects of BBP exposure. These studies confirm and extend the findings from single-generation studies, showing that adverse effects can persist and manifest in subsequent generations cpsc.govscirp.org.
In these studies, F1 and F2 generation male offspring exposed to BBP showed reduced anogenital distance cpsc.govnih.govnih.gov. Other effects observed in offspring across generations include lowered body weights, delayed puberty in F1 males and females, and the retention of nipples in F1 and F2 males nih.govnih.gov. In parental generations (F0 and F1), effects such as reduced fertility, testicular atrophy, and decreased spermatozoa were noted at higher doses nih.gov. These multi-generational studies have been crucial in establishing No-Observed-Adverse-Effect-Levels (NOAELs) for both parental systemic toxicity and offspring developmental toxicity cpsc.govnih.gov.
Interactive Table: Key Findings from a Two-Generation BBP Study in Rats
| Generation | Parameter | Observation |
| F1 and F2 Males | Anogenital Distance (AGD) | Reduced AGD at birth cpsc.govnih.gov. |
| F1 and F2 | Body Weight | Lowered body weights cpsc.govnih.gov. |
| F1 Males | Puberty | Delayed preputial separation nih.gov. |
| F1 Parents | Fertility | Reduced fertility index at high doses nih.gov. |
| F1 Males | Testicular Health | Atrophy of seminiferous tubules, decreased spermatozoa nih.gov. |
Systemic Organ-Specific Responses in Experimental Animal Models
Hepatic Responses (e.g., Liver Weight Changes, Peroxisome Proliferation)
The liver is a primary target organ for BBP toxicity in experimental animals. A common finding in studies involving BBP administration to rodents is an increase in liver weight nih.govcpsc.govresearchgate.netscirp.orgwikipedia.org. This increase in liver weight is often observed in both male and female animals and can occur at relatively low doses cpsc.gov.
Mechanistically, BBP is known to be a weak hepatic peroxisome proliferator nih.gov. Peroxisome proliferation is a process characterized by an increase in the number and size of peroxisomes in liver cells, which is linked to the activation of peroxisome proliferator-activated receptors (PPARs) cpsc.gov. BBP and its metabolite, monobenzyl phthalate (MBzP), have been shown to activate PPARs cpsc.gov. The proliferation of peroxisomes leads to increased activity of enzymes involved in fatty acid β-oxidation nih.govcpsc.gov. While peroxisome proliferation is considered a potential mechanism for hepatocarcinogenesis in rats, its relevance to humans is not established cpsc.gov. In addition to these effects, studies have also noted elevated levels of liver enzymes in the serum of BBP-exposed animals, indicating liver dysfunction researchgate.netmdpi.com.
Renal Responses (e.g., Kidney Weight Changes)
Experimental studies have consistently demonstrated that exposure to Butyl Benzyl Phthalate (BBP) can induce renal responses in animal models, with changes in kidney weight being a prominent finding. In studies involving male rats, an increase in kidney weights was observed as a systemic toxic effect. cpsc.gov This effect on organ weight was noted even at low doses. cpsc.gov Other research confirmed that increased kidney-to-body weight ratios were among the observed outcomes following BBP administration. cpsc.gov Furthermore, developmental toxicity studies in rats revealed that BBP exposure could lead to an increased incidence of dilated renal pelves in fetuses. nih.gov The critical effect for risk assessment is often considered the toxicity to the kidneys and liver. publisso.de
Table 1: Summary of Renal Responses to Butyl Benzyl Phthalate (BBP) in Experimental Animal Models
| Observed Renal Effect | Animal Model | Citation |
|---|---|---|
| Increased kidney weights | Male Rats | cpsc.gov |
| Increased kidney to body weight ratios | Rats | cpsc.gov |
| Renal tubule pigmentation | Male Rats | cpsc.gov |
| Dilated renal pelves | Rat Fetuses | nih.gov |
Pancreatic Responses (e.g., Acinar Cell Adenoma/Carcinoma)
Investigations into the carcinogenic potential of BBP have identified the pancreas as a target organ in male rats. Histopathological examination has revealed evidence of pancreatic carcinogenicity, specifically through the development of pancreatic acinar cell adenoma and carcinoma. cpsc.govca.gov One study noted that chronic exposure led to evidence of pancreatic carcinogenicity based on the incidence of pancreatic acinar cell adenoma. cpsc.gov While incidences of pancreatic acinar cell adenomas were increased, it has also been noted that these incidences were mainly within the range of historical controls for the rat strain used. publisso.de The mechanisms by which BBP induces these tumors are not fully known. ca.gov
Table 2: Pancreatic Responses Observed in Male Rats Following BBP Exposure
| Pancreatic Lesion | Finding | Citation |
|---|---|---|
| Pancreatic Acinar Cell Adenoma | Increased incidence | cpsc.govca.gov |
| Pancreatic Acinar Cell Adenoma or Carcinoma | Evidence of carcinogenicity | cpsc.govca.gov |
| Focal Pancreatic Hyperplasia | Observed upon histopathology | cpsc.gov |
Urinary Bladder Responses (e.g., Transitional Epithelial Papilloma)
In addition to renal and pancreatic effects, BBP exposure has been linked to responses in the urinary bladder of rats. Studies have reported evidence of urinary bladder carcinogenicity. cpsc.gov Specifically, an increased incidence of urinary bladder transitional epithelium papilloma was observed. ca.gov While the incidence of papilloma was slightly increased, the incidence of urinary bladder transitional epithelium hyperplasia was significantly increased and showed a significant dose-response trend in one study. ca.gov
Table 3: Urinary Bladder Responses in Rats Exposed to BBP
| Urinary Bladder Lesion | Finding | Citation |
|---|---|---|
| Transitional Epithelial Papilloma | Slightly increased incidence | ca.gov |
| Transitional Epithelial Hyperplasia | Significantly increased incidence with dose-response trend | ca.gov |
Genomic and Genetic Integrity Research
The impact of 2-Methylbutyl benzyl phthalate on genetic material has been a subject of scientific inquiry, with research spanning genotoxicity assessments, DNA damage mechanisms, and chromosomal integrity.
DNA Damage and Repair Mechanisms (e.g., Double-Strand Break Formation)
Research using the nematode Caenorhabditis elegans as a model organism has provided insight into the specific types of DNA damage induced by BBP. Exposure to BBP was shown to lead to an increase in the formation of DNA double-strand breaks (DSBs). nih.gov DSBs are considered one of the most deleterious forms of DNA damage. frontiersin.org This finding suggests that BBP exposure can compromise the genomic integrity of germline cells. nih.gov The repair of DSBs is a critical cellular process, primarily handled by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govnih.govwikipedia.org The formation of DSBs can trigger these complex repair mechanisms to maintain genomic stability. nih.govnih.govresearchgate.net
Chromosomal Integrity and Aneuploidy Studies (e.g., Sperm Aneuploidy)
Studies in humans have investigated the link between BBP exposure, identified through its metabolites in urine, and effects on chromosomal integrity in sperm. This research has found correlations between BBP metabolites and increased sperm aneuploidy, which is the presence of an abnormal number of chromosomes in a cell. nih.govnih.gov This suggests that BBP exposure can impair accurate chromosome segregation during the formation of sperm, potentially impacting male reproductive health. nih.gov
Table 4: Summary of Findings on BBP and Genetic Integrity
| Area of Research | Key Finding | System/Model | Citation |
|---|---|---|---|
| Genotoxicity | Generally not genotoxic, with some evidence of weak clastogenicity | Experimental Systems / Mice | nih.gov |
| DNA Damage | Increased formation of double-strand breaks | C. elegans | nih.gov |
| Chromosomal Integrity | Correlated with increased sperm aneuploidy | Humans | nih.govnih.gov |
Gene Expression Profiling (e.g., RNA-seq Data)
Exposure to butyl benzyl phthalate (BBP), a compound structurally similar to this compound, has been shown to alter gene expression profiles in various experimental models. RNA sequencing (RNA-seq) analysis has been a key tool in elucidating these changes.
In a study involving the nematode Caenorhabditis elegans, exposure to BBP resulted in the differential expression of 344 genes. plos.org Gene Ontology (GO) term analysis of these genes indicated their involvement in several biological processes, including xenobiotic metabolic processes, organization of the extracellular matrix, morphogenesis of oocytes, and regulation of the meiotic cell cycle. plos.orgnih.gov Specifically, genes related to oxidoreduction were also affected, suggesting that BBP exposure leads to increased oxidative stress. plos.orgnih.gov
Similarly, research on mouse oocytes exposed to BBP revealed differential expression of genes associated with mitochondrial function, oxidoreductase activity, and apoptotic signaling pathways, as determined by Kyoto Encyclopedia of Genes and Genomes (KEGG) and GO analysis. plos.org In rats, fetal and prepubertal exposure to high doses of BBP also led to changes in the gene expression profiles of mammary glands. nih.gov
Furthermore, studies on human cells have explored the impact of phthalates on gene expression. For instance, diethyl phthalate (DEP), another phthalate ester, was found to induce a gene signature in breast tissues that was enriched for androgen receptor binding sites. nih.gov While not directly on this compound, these findings suggest that phthalates as a class can significantly modulate gene expression, often in pathways related to hormonal regulation and cellular stress responses.
**Table 1: Summary of Gene Expression Changes Following BBP Exposure in *C. elegans***
| Biological Process Affected | Number of Differentially Expressed Genes | Key Findings |
|---|---|---|
| Xenobiotic Metabolism | Multiple | Altered expression suggests metabolic response to the compound. plos.org |
| Extracellular Matrix Organization | Multiple | Indicates potential effects on tissue structure and integrity. plos.org |
| Oocyte Morphogenesis & Meiosis | Multiple | Suggests interference with reproductive cell development. plos.orgnih.gov |
| Oxidoreduction | Multiple | Points towards the induction of oxidative stress. plos.orgnih.gov |
Investigations into Metabolite-Specific Biological Activity
The biological activity of phthalates is often attributed to their metabolites. For butyl benzyl phthalate, the primary metabolites are monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP). nih.govwikipedia.orgindustrialchemicals.gov.au These metabolites are considered to be biologically active. mdpi.comresearchgate.net
Monobutyl Phthalate (MBP) Effects
Monobutyl phthalate (MBP) is a major and biologically active metabolite of dibutyl phthalate (DBP) and butyl benzyl phthalate (BBP). industrialchemicals.gov.aumdpi.comresearchgate.netchemsrc.com It is recognized for its antiandrogenic effects and as an embryotoxicant. chemsrc.com
The primary mechanism of MBP's antiandrogenic activity involves the disruption of steroid biosynthesis. tandfonline.com Studies using mouse Leydig tumor cells (MLTC-1) have shown that MBP inhibits progesterone production. tandfonline.com This inhibition occurs by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a key factor in the rate-limiting step of steroidogenesis—the transport of cholesterol into the mitochondria. tandfonline.com MBP does not appear to affect the activity of enzymes downstream of cholesterol transport, such as P450scc and 3βHSD. tandfonline.com The effect of MBP on steroid biosynthesis has been observed to occur downstream of PKA activation. tandfonline.com
In human adrenocortical H295R cells, MBP exposure has been shown to decrease the levels of androstenedione and testosterone. mdpi.com In pancreatic beta cells, MBP has been observed to decrease cell viability and reduce the expression of mRNAs associated with beta-cell function, as well as decrease insulin secretion. nih.gov Additionally, in hepatocytes, MBP has been reported to induce apoptosis. nih.gov
Table 2: Observed Biological Effects of Monobutyl Phthalate (MBP)
| System/Cell Type | Effect | Mechanism |
|---|---|---|
| Male Reproductive System | Antiandrogenic; Inhibition of steroidogenesis researchgate.netchemsrc.comtandfonline.com | Downregulation of StAR protein expression in Leydig cells. tandfonline.com |
| Embryonic Development | Embryotoxicant chemsrc.com | Not specified in provided context. |
| Human Adrenocortical Cells | Decreased androstenedione and testosterone levels. mdpi.com | Disruption of steroid hormone biosynthesis. mdpi.com |
| Pancreatic Beta Cells | Decreased cell viability and insulin secretion. nih.gov | Reduction in mRNA expression levels associated with beta-cell function. nih.gov |
| Hepatocytes | Induction of apoptosis. nih.gov | Activation of the ERK/NF-jB signaling pathway. nih.gov |
Monobenzyl Phthalate (MBzP) Effects
Monobenzyl phthalate (MBzP) is the other major metabolite of BBP. nih.govwikipedia.orgindustrialchemicals.gov.au It is classified as a xenoestrogen, meaning it can mimic the effects of estrogen in the body. nih.gov
MBzP has been linked to adverse effects on the male reproductive system. ewg.org Studies in adult men have found associations between high levels of MBzP and reduced sperm motility and concentration, as well as alterations in hormone levels. ewg.org There is also evidence suggesting that maternal exposure to MBzP during pregnancy may affect the reproductive system development in male offspring. ewg.org Furthermore, associations have been noted between urinary concentrations of MBzP and increased waist circumference and insulin resistance in adult U.S. males. ewg.org
Table 3: Observed Biological Effects of Monobenzyl Phthalate (MBzP)
| System/Population | Effect | Associated Findings |
|---|---|---|
| Endocrine System | Xenoestrogenic activity. nih.gov | Mimics the effects of estrogen. |
| Male Reproductive System | Reduced sperm motility and concentration; altered hormone levels. ewg.org | Observed in adult men with high exposure levels. ewg.org |
| Fetal Development | Alterations in the reproductive systems of male offspring. ewg.org | Associated with high maternal phthalate measurements during pregnancy. ewg.org |
| Metabolic Health | Increased waist circumference and insulin resistance. ewg.org | Association found in adult U.S. males. ewg.org |
Ecotoxicological Assessments of 2 Methylbutyl Benzyl Phthalate
Aquatic Ecotoxicity Studies (e.g., Fish, Aquatic Invertebrates, Marine Univalves)
No specific studies detailing the aquatic ecotoxicity of 2-Methylbutyl benzyl (B1604629) phthalate (B1215562) were identified in the available literature. Standardized tests that determine lethal concentrations (LC50) or effective concentrations (EC50) for representative aquatic species such as fish, daphnids (aquatic invertebrates), or marine univalves have not been published for this specific isomer. For the related compound, n-butyl benzyl phthalate, such studies have established toxicity values; for instance, it has been reported as the most toxic among seven tested phthalates for the marine univalve Haliotis diversicolor supertexta. nih.gov However, no equivalent data exists for 2-Methylbutyl benzyl phthalate.
Terrestrial Ecotoxicity Studies
There is no available information on the toxicity of this compound to terrestrial organisms. Ecotoxicological assessments typically involve studies on soil-dwelling organisms (e.g., earthworms), soil microorganisms, and terrestrial plants to evaluate endpoints such as mortality, growth inhibition, and reproductive effects. Searches for this data for this compound did not yield any specific results.
Sediment Ecotoxicity Evaluations and Quality Values
No studies evaluating the ecotoxicity of this compound in sediment were found. The fate of phthalates in aquatic systems often involves partitioning to sediment, making sediment-dwelling (benthic) organisms a key area of concern. canada.ca However, research on the effects of this compound on benthic invertebrates and the establishment of sediment quality guidelines for this compound have not been documented.
Bioaccumulation and Biotransformation in Ecological Receptors
Specific data on the bioaccumulation and biotransformation of this compound in ecological receptors are not available. Studies in this area would typically investigate the uptake, metabolism, and excretion of the compound in various organisms to determine its potential to accumulate in tissues and move up the food chain. ecotoxmodels.org Key metrics such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) have not been established for this compound. The biotransformation of the related compound, n-butyl benzyl phthalate, is known to proceed via hydrolysis to its monoesters, mono-n-butyl phthalate and monobenzyl phthalate, but the specific metabolic pathways for the 2-methylbutyl isomer have not been investigated. researchgate.net
Environmental Regulation and Risk Assessment Frameworks
Regulatory Approaches for Phthalate (B1215562) Esters (e.g., TSCA, EU Directives, CPSC)
Multiple regulatory bodies have established guidelines and restrictions for the use of phthalates in consumer products. While 2-Methylbutyl benzyl (B1604629) phthalate is not always individually listed, it often falls under the general category of regulated phthalates or is structurally similar to those that are.
Toxic Substances Control Act (TSCA): In the United States, the Environmental Protection Agency (EPA) evaluates and regulates chemicals under TSCA. foodpackagingforum.org Several phthalates, including butyl benzyl phthalate (BBP), have been designated as high-priority substances for risk evaluation. foodpackagingforum.orgepa.govepa.gov This process involves a thorough assessment of the chemical's hazards, exposures, and conditions of use to determine if it presents an unreasonable risk. epa.govfederalregister.gov The EPA is currently conducting risk evaluations for a group of five phthalates, including BBP, and has released draft technical support documents for public comment and peer review. epa.govuseforesight.ioepa.gov
European Union (EU) Directives: The European Union has implemented comprehensive regulations for chemicals through the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. ineris.fr Several phthalates, including BBP, are listed in Annex XIV of REACH, meaning their use is subject to authorization. ineris.frproduktkanzlei.com Additionally, the use of certain phthalates is restricted in specific products, particularly those intended for children. ineris.frsgs.comeuropa.eubdlaw.com For instance, the EU has prohibited the use of BBP in toys and childcare articles in concentrations greater than 0.1% by weight of the plasticized material. ineris.freuropa.euindustrialchemicals.gov.au These restrictions have been expanded to cover a broader range of articles. sgs.combdlaw.com The EU also regulates phthalates in cosmetics and electronic equipment through separate directives. ineris.frbdlaw.com
Consumer Product Safety Commission (CPSC): In the U.S., the CPSC regulates the use of phthalates in children's toys and child care articles. cpsc.gov Section 108 of the Consumer Product Safety Improvement Act (CPSIA) permanently prohibits children's toys and child care articles containing more than 0.1% of certain phthalates, including BBP. cpsc.govcpsc.govfederalregister.govhealthvermont.gov The CPSC has expanded this list to include a total of eight restricted phthalates based on recommendations from a Chronic Hazard Advisory Panel (CHAP). cpsc.gov
A summary of the regulatory status of key phthalates across different frameworks is provided in the table below.
| Regulatory Body | Phthalate | Regulation/Status | Concentration Limit |
| US EPA (TSCA) | Butyl benzyl phthalate (BBP) | High-Priority Substance for Risk Evaluation | Not applicable |
| EU (REACH) | Butyl benzyl phthalate (BBP) | Annex XIV - Subject to Authorisation | Not applicable |
| EU (REACH) | Butyl benzyl phthalate (BBP) | Annex XVII - Restricted in toys and childcare articles | < 0.1% by weight |
| US CPSC (CPSIA) | Butyl benzyl phthalate (BBP) | Prohibited in children's toys and child care articles | < 0.1% |
Cumulative Risk Assessment Methodologies for Phthalate Mixtures
A growing body of evidence suggests that exposure to multiple phthalates can have additive or synergistic effects. nih.gov This has led to the development and implementation of cumulative risk assessment (CRA) methodologies to evaluate the combined risk from exposure to phthalate mixtures. nih.govnih.gov
The U.S. EPA is moving towards incorporating CRA into its risk evaluations for phthalates under TSCA. nih.govepa.gov In February 2023, the EPA released a set of principles for evaluating cumulative risks and a proposed approach for applying these principles to certain high-priority phthalates. epa.gov This approach considers the combined risk to human health from multiple chemicals with similar effects that may be present in the human body simultaneously. epa.gov The EPA's Science Advisory Committee on Chemicals (SACC) is involved in the peer review of these methodologies. epa.govepa.gov
The core of CRA for phthalates lies in identifying chemicals with a common mechanism of toxicity. nih.gov For many phthalates, the primary concern is their anti-androgenic effects, which can disrupt male reproductive development. nih.gov Therefore, the cumulative risk assessment often focuses on this common adverse health outcome. nih.gov
Derivation and Application of Research-Based Thresholds (e.g., No Observed Adverse Effect Level (NOAEL)-based)
Toxicological studies are crucial for establishing safe exposure levels for chemicals. A key metric derived from these studies is the No Observed Adverse Effect Level (NOAEL), which is the highest dose or exposure level of a substance at which no adverse effects are observed in a study. nih.gov
For phthalates, NOAELs are determined from various studies, including multi-generational reproductive toxicity studies in animals. For instance, a 90-day oral study in rats identified a NOAEL of 151 mg/kg bw/day for butyl benzyl phthalate based on changes in the pancreas and liver. industrialchemicals.gov.au For reproductive and developmental effects, a NOAEL of 50 mg/kg bw/day was derived from multi-generation studies based on reduced birth weight. industrialchemicals.gov.au In a study on di-(2-ethylhexyl) phthalate (DEHP), a NOAEL of 4.8 mg/kg/day was established for reproductive malformations in rats. nih.gov These research-based thresholds are fundamental in the risk assessment process and in setting regulatory limits. nih.gov
The table below presents some reported NOAEL values for relevant phthalates.
| Phthalate | Study Type | Effect | NOAEL |
| Butyl benzyl phthalate (BBP) | 90-day oral (rat) | Histopathological changes (pancreas, liver) | 151 mg/kg bw/day |
| Butyl benzyl phthalate (BBP) | Multi-generation (rat) | Reduced birth weight | 50 mg/kg bw/day |
| Di-(2-ethylhexyl) phthalate (DEHP) | Reproductive assessment (rat) | Reproductive malformations | 4.8 mg/kg/day |
Global Monitoring Programs and Data Utilization
Global monitoring programs play a vital role in tracking the environmental presence of persistent organic pollutants (POPs), which can include certain phthalates. unep.org The United Nations Environment Programme (UNEP) implements a Global Monitoring Plan (GMP) to assess the effectiveness of the Stockholm Convention on POPs. unep.org This involves monitoring the concentration of these chemicals in various environmental media and in humans. unep.org
While 2-Methylbutyl benzyl phthalate is not explicitly listed as a POP under the Stockholm Convention, monitoring data for other phthalates, such as BBP, are collected in various countries. canada.ca For example, monitoring data for BBP is available for Canadian air, water, sediments, soil, biota, and food. canada.ca The National Health and Nutrition Examination Survey (NHANES) in the U.S. has also detected metabolites of BBP in human urine samples, indicating widespread exposure. healthvermont.gov
This data is crucial for:
Assessing the extent of human and environmental exposure.
Informing risk assessments and regulatory decisions.
Evaluating the effectiveness of existing regulations.
Identifying trends in environmental contamination over time.
Future Research Directions and Emerging Paradigms in 2 Methylbutyl Benzyl Phthalate Science
Advanced Analytical Technologies for Trace Detection
The accurate detection of BBP at trace levels in complex environmental and biological matrices is fundamental to assessing exposure and risk. While traditional chromatographic methods are reliable, future research is focused on developing more rapid, sensitive, and field-deployable technologies.
A significant area of development is in immunoassays, which offer cost-effectiveness and high-throughput screening capabilities. mdpi.com Magnetic-based immunoassays (MBI) combined with biotin-streptavidin amplification have been proposed for BBP detection. mdpi.com This method demonstrated a limit of detection (LOD) of 0.57 ng/mL, which is more sensitive than previously reported ELISA methods with an LOD of 2.5 ng/mL. mdpi.com These immunoassays provide advantages of simplicity and low cost over chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which, although precise, require complex sample pretreatment and expensive instrumentation. mdpi.com For instance, an MBI was successfully used to detect BBP contamination in 28 out of 36 urban sewage samples, with levels ranging from 2.47 to 89.21 ng/mL. mdpi.com Future work will likely focus on further improving the sensitivity and specificity of these assays and adapting them for on-site environmental monitoring.
| Analytical Method | Limit of Detection (LOD) | Detection Range (ng/mL) | Matrix | Reference |
| Magnetic-Based Immunoassay (MBI) | 0.57 ng/mL | 0.57–24,977.71 | Urban Sewage | mdpi.com |
| ELISA | 2.5 ng/mL | Not Specified | Not Specified | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Not Specified | Not Specified | Environmental Water | mdpi.com |
Comprehensive Omics Approaches (e.g., Proteomics, Metabolomics) in Biological Studies
Omics technologies are revolutionizing toxicology by providing a system-wide view of the molecular changes induced by chemical exposure. For BBP, metabolomics and transcriptomics have begun to uncover the complex biological perturbations it causes.
Metabolomics: Studies using untargeted metabolomics have identified significant alterations in metabolic profiles following phthalate (B1215562) exposure. nih.gov In pregnant women, exposure to phthalates, including BBP's metabolite monobenzyl phthalate (MBzP), was associated with changes in the plasma metabolome. nih.gov These changes included an accumulation of nucleic acid degradation products, suggesting increased nucleic acid turnover, and alterations in lipid content, which may enhance inflammatory responses. nih.gov Specifically, exposure to certain phthalates led to an upregulation of fatty acids, amino acids, and purines, and a downregulation of ceramides (B1148491) and sphingomyelins in maternal plasma. nih.gov
Transcriptomics and Proteomics: Transcriptomic analysis has been applied to understand the effects of BBP in various organisms. In the earthworm Metaphire guillelmi, co-exposure to BBP and TiO2 nanomaterials was found to potentially induce neurodegeneration and metabolic dysfunction. nih.gov In the aquatic larvae of Chironomus riparius, BBP exposure led to a concentration-dependent induction of the hsp70 stress response gene and, notably, interfered with endocrine marker genes by causing an overexpression of the Ecdysone (B1671078) Receptor (EcR) gene. nih.gov Multi-omics approaches combining genomic, transcriptomic, and proteomic analyses in bacteria like Rhodococcus sp. have been crucial in identifying the specific catabolic genes and inducible enzymes involved in the BBP degradation pathway. nih.gov
| Omics Approach | Organism/Model | Key Findings | Reference |
| Metabolomics | Pregnant Women | Altered plasma lipids, nucleic acid degradation products, upregulation of fatty acids and amino acids. nih.govnih.gov | nih.govnih.gov |
| Transcriptomics | Earthworm (Metaphire guillelmi) | Potential for neurodegeneration and metabolism dysfunction upon co-exposure with nTiO2. nih.gov | nih.gov |
| Transcriptomics | Midge Larvae (Chironomus riparius) | Induction of hsp70 stress gene; overexpression of endocrine-related EcR gene. nih.gov | nih.gov |
| Multi-Omics | Bacterium (Rhodococcus sp.) | Identification of catabolic genes and inducible esterases for BBP degradation. nih.gov | nih.gov |
| Transcriptomics | Mice | Identified 431 differential expression genes in the hippocampus, inhibiting neuroactive ligand-receptor interactions. researchgate.net | researchgate.net |
Predictive Modeling for Environmental Fate and Biological Effects
Predictive modeling offers a powerful, cost-effective, and time-efficient alternative to experimental testing for assessing the environmental fate and toxicity of chemicals. nih.gov In silico systems that can predict characteristics like biodegradability and toxicity from a compound's chemical structure are particularly valuable. nih.gov
For predicting environmental fate, models are trained on experimental biodegradability data. The performance of these predictors can be evaluated using Receiver Operating Characteristic (ROC) curves, with Area Under the Curve (AUC) values indicating their accuracy. nih.gov For instance, different biodegradability predictors have shown AUC values ranging from 0.73 to 0.88, demonstrating strong predictive power. nih.gov
For predicting biological effects, models can be developed using data from high-throughput screening assays, such as those using embryonic zebrafish. researchgate.net These models can predict specific toxic endpoints like mortality, delayed development, and morphological malformations with high accuracy. researchgate.net This approach allows for the rapid assessment of potential hazards associated with chemical exposure. researchgate.net Future research on BBP will likely involve developing more refined quantitative structure-activity relationship (QSAR) models to predict its specific environmental persistence and toxicological profile.
| Model Type | Predicted Characteristic | Key Performance Metric | Finding | Reference |
| Biodegradability Predictor (UM-BBD) | Environmental Fate | AUC = 0.86 | High accuracy in predicting biodegradability based on chemical reactions. | nih.gov |
| Biodegradability Predictor (NITE) | Environmental Fate | AUC = 0.88 | High accuracy in predicting "ready biodegradable" status. | nih.gov |
| Toxicity Predictor (PPDB) | Biological Effect | AUC = 0.79 | Good performance in predicting toxicity in mammals. | nih.gov |
| Embryonic Zebrafish Metric (EZ Metric) | Biological Effect | High Prediction Accuracy | Can accurately predict specific toxic endpoints like mortality and heart malformation. | researchgate.net |
Novel Bioremediation Strategies and Engineered Systems
Bioremediation, which uses living organisms to degrade pollutants, is considered a more environmentally friendly and less expensive method for removing BBP from the environment compared to non-biological techniques. nih.gov Research is focused on identifying robust microbial strains and consortia and optimizing conditions for degradation.
Several bacterial species have been identified that can degrade BBP. For example, Gordonia sp. strain MTCC 4818 was able to completely degrade 1 g/L of BBP within 4 days. nih.gov However, since a single bacterium often cannot completely mineralize complex molecules like BBP, research is increasingly focused on syntrophic bacterial consortia. nih.gov A defined consortium of Arthrobacter sp. and Acinetobacter sp. demonstrated the complete degradation of BBP, where one species hydrolyzes BBP into its intermediates (monobutyl phthalate, monobenzyl phthalate, phthalic acid), and the other metabolizes the resulting alcohols. nih.gov
Engineered systems are being developed to enhance bioremediation. The combination of ultrasonic pre-treatment with biodegradation has been shown to be effective for removing BBP from sludge, with half-lives as short as 0.9 days. nih.gov Other abiotic techniques, such as sonochemical and photocatalytic degradation, are also being explored as effective remediation methods. nih.gov
| Organism/System | Degradation Efficiency | Conditions | Reference |
| Gordonia sp. strain MTCC 4818 | Degraded 1 g/L BBP in 4 days | Pure culture | nih.gov |
| Arthrobacter sp. WY | Degraded 1 g/L BBP in 44 days | Pure culture | nih.gov |
| Arthrobacter sp. & Acinetobacter sp. | Complete degradation of BBP | Defined consortium | nih.gov |
| Stenotrophomonas acidaminiphila | ~60% degradation of 30.9 mg/l DBP in 48h | Pure culture (degrading a related phthalate) | jmb.or.krjmb.or.kr |
| Ultrasonic Pre-treatment + Biodegradation | Half-life of 0.9-1.2 days for 100 mg/kg BBP | Sludge | nih.gov |
Interdisciplinary Research on Environmental-Biological Interactions
Understanding the impact of BBP requires interdisciplinary research that considers its interactions with other environmental stressors and its effects across different levels of biological organization.
Research has shown that the toxicity of BBP can be influenced by co-contaminants. For example, the combined exposure of BBP and TiO2 nanomaterials in soil systems requires further study to understand their synergistic effects on organisms like earthworms. nih.gov In aquatic ecosystems, BBP has been shown to inhibit the growth of various phytoplankton species, including Microcystis sp. and Anabaena variabilis, in a dose-dependent manner, highlighting its potential to disrupt primary productivity. researchgate.net
The biological effects of BBP are also being investigated in the context of developmental stages and long-term health outcomes. In rats, pubertal exposure to BBP was found to affect endocrine organs and induce transcriptomic changes in mammary glands. mdpi.com Studies in mice have revealed age-dependent effects, where BBP exposure led to fatty liver in young mice but hepatic fibrosis in aged mice, emphasizing that age is a critical factor in risk assessment. mdpi.com Furthermore, BBP exposure in zebrafish larvae has been shown to disrupt circadian rhythms and sleep patterns, indicating novel neurotoxic effects. nih.gov These studies underscore the need for research that integrates environmental science, toxicology, developmental biology, and neurobiology to fully comprehend the impacts of BBP.
Q & A
Q. What are the primary toxicological endpoints associated with BBP exposure in experimental models?
BBP exhibits reproductive toxicity (Category 1B), acute and chronic aquatic toxicity (Category 1) , and potential carcinogenicity, with rodent studies linking it to kidney and bladder tumors . Recent research highlights its association with cognitive impairment in elderly humans and mice, mediated by oxidative stress and neuroinflammation . Methodologically, studies should prioritize dose-response assays, long-term exposure models, and biomarker validation (e.g., urinary metabolites like monobenzyl phthalate) .
Q. What analytical methods are recommended for detecting BBP in environmental and biological matrices?
- Ultrasonic Extraction-HPLC (UE-HPLC): Optimized for soil samples, with detection limits ≤0.1 µg/g for BBP and other priority phthalates .
- Headspace Solid-Phase Microextraction-GC-MS (HS-SPME-GC-MS): Validated for multi-residue analysis in complex matrices (e.g., food, plastics), achieving precision (RSD <10%) and recovery rates >85% .
- Molecularly Imprinted Polymer-SPE (MIP-SPE): Enhances selectivity in biological fluids (e.g., urine, serum) by targeting BBP-specific metabolites .
Q. How is BBP classified in regulatory frameworks, and what are the implications for laboratory handling?
BBP is classified under EU REACH as a reproductive toxin (Category 1B) and persistent aquatic pollutant . Researchers must use PPE (gloves, respirators), avoid environmental release, and follow hazardous waste protocols . Experimental designs should align with OECD guidelines for ecotoxicity testing, including Daphnia magna acute toxicity assays .
Advanced Research Questions
Q. What metabolic pathways underlie BBP’s toxicity, and how can biomarkers improve exposure assessment in epidemiological studies?
BBP hydrolyzes to monobenzyl phthalate (MBzP) and mono-n-butyl phthalate (MnBP), which interact with peroxisome proliferator-activated receptors (PPARs) and estrogen receptors, disrupting lipid metabolism and endocrine signaling . Advanced methodologies include:
Q. How do contradictions arise between in vitro and in vivo data on BBP’s endocrine-disrupting effects, and how can they be resolved?
Discrepancies stem from differences in metabolic activation, bioavailability, and cell-specific responses. For example, in vitro assays may overestimate estrogenic activity due to lack of hepatic detoxification . Methodological solutions include:
Q. What are the limitations of historical carcinogenicity data for BBP, and how can modern studies address these gaps?
Early studies (pre-2000) lacked standardized protocols, sufficient sample sizes, and controls for confounding factors (e.g., diet, genetic variability) . Contemporary approaches recommend:
- Transgenic Rodent Models: Use of p53+/- mice to enhance sensitivity to tumorigenesis .
- Epigenetic Analysis: DNA methylation profiling to assess BBP’s role in oncogenic reprogramming .
Q. What strategies improve the accuracy of BBP exposure assessment in heterogeneous populations?
- Composite Exposure Metrics: Combine urinary metabolites, environmental air/water sampling, and dietary surveys to account for multi-route exposure .
- Machine Learning Algorithms: Predictive models using NHANES data to identify high-risk subgroups (e.g., elderly populations with metabolic syndrome) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
